molecular formula C15H20FNO3S B2826336 8-(4-fluoro-3-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane CAS No. 2176269-78-4

8-(4-fluoro-3-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane

Cat. No.: B2826336
CAS No.: 2176269-78-4
M. Wt: 313.39
InChI Key: AQPXACRGMRVUFE-UHFFFAOYSA-N
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Description

The compound 8-(4-fluoro-3-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a 4-fluoro-3-methylbenzenesulfonyl substituent at the 8-position and a methoxy group at the 3-position. This structure belongs to the 8-azabicyclo[3.2.1]octane (tropane) family, a scaffold widely explored in medicinal chemistry due to its conformational rigidity and ability to interact with neurotransmitter transporters and receptors .

Properties

IUPAC Name

8-(4-fluoro-3-methylphenyl)sulfonyl-3-methoxy-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-10-7-14(5-6-15(10)16)21(18,19)17-11-3-4-12(17)9-13(8-11)20-2/h5-7,11-13H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPXACRGMRVUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C3CCC2CC(C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluoro-3-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common approach is the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio- and diastereoselective. This method involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides under catalyst-free conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(4-fluoro-3-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

8-(4-fluoro-3-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane has significant potential in various scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-fluoro-3-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on proteins or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Sulfonyl Group Variations
  • The pyrazole ring enhances hydrogen bonding and π-π interactions, contrasting with the 4-fluoro-3-methylbenzenesulfonyl group in the target compound, which may prioritize lipophilicity and steric bulk for membrane penetration .
  • 4-Aminophenylsulfonyl Analogues: 8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile () introduces a polar amino group, likely improving aqueous solubility but reducing CNS penetration compared to the fluoro-methyl substitution in the target compound .
Methoxy Group Positioning
  • 3-Methoxy Derivatives: The 3-methoxy group in the target compound is shared with (3-endo)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride (), which has a molecular weight of 177.67 g/mol and 97% purity. This substituent may stabilize the bicyclic core and influence binding to monoamine transporters, as seen in analogues like 8-cyclopropylmethyl derivatives (), where stereochemistry modulates serotonin/dopamine transporter (SERT/DAT) selectivity .

Structure-Activity Relationship (SAR) Insights

  • 8-Substituent Impact : highlights that 8-cyclopropylmethyl (compound 22e) and 4-fluorobenzyl (compound 22f) groups confer distinct transporter affinities. For example, 22e shows 65% yield and C: 64.62%, H: 6.17%, N: 2.50% elemental composition, while 22f achieves 87% yield with higher fluorine content (C: 67.44%, H: 5.45%) . The target compound’s 4-fluoro-3-methylbenzenesulfonyl group may enhance DAT affinity over SERT, akin to the 8-cyclopropylmethyl moiety’s selectivity .
  • Morpholine Replacements : In PI3K inhibitors (), 3-oxa-8-azabicyclo[3.2.1]octane (M3) improves binding compared to morpholine, suggesting that oxygen incorporation in the bicyclic framework alters electronic properties. The target compound’s sulfur-containing sulfonyl group may similarly modulate kinase interactions .

Q & A

Q. What synthetic strategies are recommended for synthesizing 8-(4-fluoro-3-methylbenzenesulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane?

Methodological Answer: The synthesis typically involves multi-step routes, starting with the preparation of the azabicyclo[3.2.1]octane core. Key steps include:

  • Sulfonylation: Introduce the 4-fluoro-3-methylbenzenesulfonyl group via nucleophilic substitution under controlled conditions (e.g., DMSO or acetonitrile as solvents, 60–80°C) .
  • Methoxy Group Incorporation: Use alkylation or demethylation-protection strategies to install the 3-methoxy group while preserving stereochemistry .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and HPLC .

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: Use 1H/13C NMR to confirm the bicyclic framework and substituents. Key signals include:
    • Methoxy group: δ ~3.3 ppm (singlet, 3H) in 1H NMR.
    • Sulfonyl group: Deshielding effects on adjacent protons (δ 7.5–8.0 ppm for aromatic protons) .
  • X-ray Crystallography: Resolve stereochemistry and confirm the bicyclo[3.2.1]octane conformation .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 384.1) .

Q. How should researchers handle solubility and storage of this compound?

Methodological Answer:

  • Solubility: Test in polar aprotic solvents (DMSO, DMF) for biological assays. For organic reactions, use dichloromethane or acetonitrile .
  • Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation. Lyophilize for long-term stability .

Q. What preliminary assays are used to screen bioactivity?

Methodological Answer:

  • Antimicrobial Testing: Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. Compare MIC values with reference compounds (Table 1) .
  • Enzyme Inhibition: Screen against targets like acetylcholinesterase or kinases using fluorometric assays (e.g., 96-well plates, 37°C, 1 hr incubation) .

Q. Table 1. Hypothetical MIC Values for Analogous Compounds

Compound SubstituentsMIC (μg/mL)Target Organism
4-Fluoro, 3-methyl, 3-methoxy0.125S. aureus (MRSA)
5-Chloro, 2-methoxy0.5E. coli
Reference (Ciprofloxacin)0.06S. aureus (MSSA)

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for optimizing biological activity?

Methodological Answer:

  • Analog Synthesis: Vary substituents systematically (e.g., replace 4-fluoro with chloro, modify methoxy to ethoxy) .
  • Biological Profiling: Test analogs against panels of enzymes/cell lines. For example:
    • Replace the sulfonyl group with carbonyl to assess impact on target binding .
    • Compare bicyclo[3.2.1]octane derivatives with other azabicyclic cores (e.g., bicyclo[2.2.1]heptane) .
  • Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., bacterial topoisomerase IV) .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Standardize Assays: Use identical strains (e.g., ATCC 25923 for S. aureus) and growth media across studies .
  • Control Variables: Test purity via HPLC (>98%) and confirm stereochemistry (circular dichroism) to rule out batch variability .
  • Orthogonal Assays: Validate antimicrobial activity with both agar diffusion and time-kill assays .

Q. What strategies improve synthetic yield and stereochemical purity?

Methodological Answer:

  • Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., Jacobsen’s thiourea) for enantioselective formation of the azabicyclo core .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 mins vs. 12 hrs) and improve yield by 15–20% .
  • In-situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and optimize stepwise conversions .

Q. How to investigate the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies: Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive).
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • X-ray Co-crystallization: Resolve enzyme-compound complexes to identify critical binding residues (e.g., active-site hydrogen bonds with sulfonyl group) .

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